molecular formula C21H22N4O2 B5685857 2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide

2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide

Cat. No. B5685857
M. Wt: 362.4 g/mol
InChI Key: GHSHEELEKWTAFU-UHFFFAOYSA-N
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Description

2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide involves the inhibition of certain enzymes that are involved in the proliferation and survival of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide has several biochemical and physiological effects. One of the main effects is the induction of cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, this compound has been shown to modulate the immune system by increasing the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide in lab experiments include its potent anti-tumor activity and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide. One area of interest is the development of more soluble analogs of this compound that can be administered in vivo. Another future direction is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential molecular targets for its anti-tumor activity.

Synthesis Methods

The synthesis of 2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide involves several steps. The starting material for the synthesis is 3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazole-5-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-hydroxyphenoxy)acetic acid to yield the final product.

Scientific Research Applications

2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide has been studied for its potential applications in various fields of scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

2-[3-[5-cyclopropyl-2-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-14-5-2-3-6-17(14)12-25-21(23-20(24-25)15-9-10-15)16-7-4-8-18(11-16)27-13-19(22)26/h2-8,11,15H,9-10,12-13H2,1H3,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSHEELEKWTAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=NC(=N2)C3CC3)C4=CC(=CC=C4)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide

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